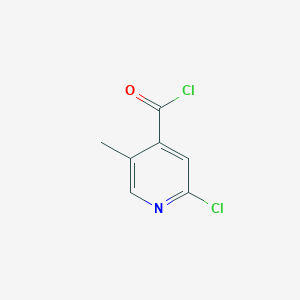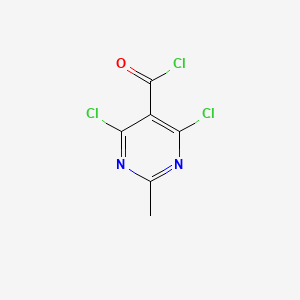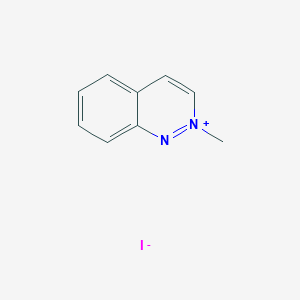
2-Methylcinnolin-2-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylcinnolin-2-ium iodide is a heterocyclic aromatic compound that belongs to the cinnoline family It is characterized by the presence of a methyl group at the second position of the cinnoline ring and an iodide ion as a counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcinnolin-2-ium iodide typically involves the reaction of 2-methylcinnoline with an iodinating agent. One common method is the reaction of 2-methylcinnoline with iodine in the presence of an oxidizing agent such as dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures, typically around 100°C, to facilitate the formation of the iodide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methylcinnolin-2-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its corresponding reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular iodine and other halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or phosphines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted cinnoline derivatives.
Scientific Research Applications
2-Methylcinnolin-2-ium iodide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methylcinnolin-2-ium iodide involves its interaction with molecular targets through various pathways. The compound can act as an electrophile, participating in reactions with nucleophiles. Its iodide ion can also facilitate the formation of reactive intermediates, which can further interact with biological molecules or other chemical species.
Comparison with Similar Compounds
Similar Compounds
2-Methylcinnoline: The parent compound without the iodide ion.
2-Methylquinoline: A similar heterocyclic compound with a different ring structure.
2-Methylbenzimidazolium iodide: Another iodide salt with a similar structure but different ring system.
Properties
Molecular Formula |
C9H9IN2 |
|---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
2-methylcinnolin-2-ium;iodide |
InChI |
InChI=1S/C9H9N2.HI/c1-11-7-6-8-4-2-3-5-9(8)10-11;/h2-7H,1H3;1H/q+1;/p-1 |
InChI Key |
QSRDYBAAWJDYIM-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=NC2=CC=CC=C2C=C1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


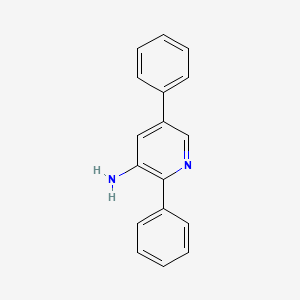
![3H-Naphtho[1,2-d]imidazole-2-thiol](/img/structure/B12964860.png)
![(3aS,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B12964871.png)
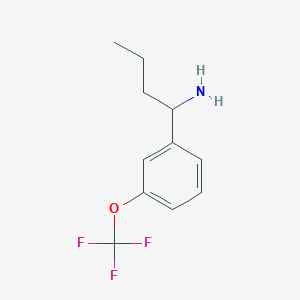
![4-([1,1'-Biphenyl]-4-yl)-6-(3-bromo-5-chlorophenyl)-2-phenylpyrimidine](/img/structure/B12964888.png)
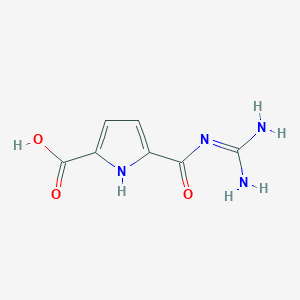
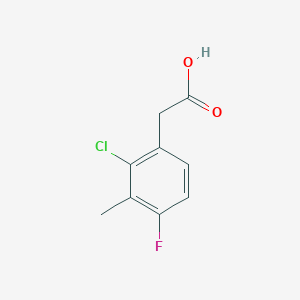
![6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12964902.png)
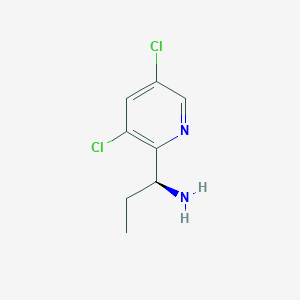
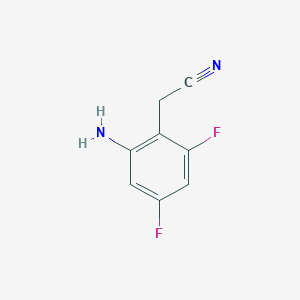
![2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12964920.png)
